molecular formula C13H16O4 B2482566 Ethyl 2-iso-propoxybenzoylformate CAS No. 1373519-34-6

Ethyl 2-iso-propoxybenzoylformate

Cat. No.: B2482566
CAS No.: 1373519-34-6
M. Wt: 236.267
InChI Key: NGWUEBGMJDBSLC-UHFFFAOYSA-N
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Description

Ethyl 2-iso-propoxybenzoylformate is an organic compound with the molecular formula C13H16O4. It is also known as ethyl 2-(2-isopropoxyphenyl)-2-oxoacetate. This compound is characterized by its unique structure, which includes an ethyl ester group, an isopropoxy group, and a benzoylformate moiety. It is primarily used in research and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-iso-propoxybenzoylformate typically involves the esterification of 2-iso-propoxybenzoic acid with ethyl oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iso-propoxybenzoylformate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-iso-propoxybenzoylformate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-iso-propoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions can influence various biological processes, such as signal transduction, metabolic regulation, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methoxybenzoylformate
  • Ethyl 2-ethoxybenzoylformate
  • Ethyl 2-propoxybenzoylformate

Uniqueness

Ethyl 2-iso-propoxybenzoylformate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can affect its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

ethyl 2-oxo-2-(2-propan-2-yloxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-16-13(15)12(14)10-7-5-6-8-11(10)17-9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWUEBGMJDBSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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